Benzoate hémisuccinique

Vue d'ensemble

Description

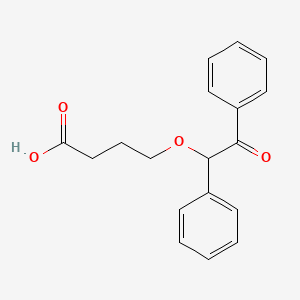

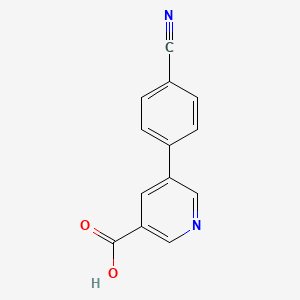

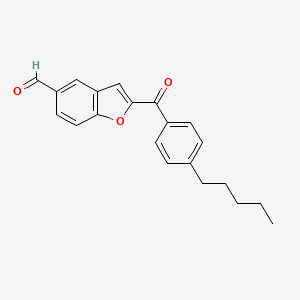

Benzoin hemisuccinate is a chemical compound with the CAS Number: 306935-85-3 . Its molecular weight is 298.34 and its molecular formula is C18H18O4 . It contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 hydroxyl group, and 1 ether .

Synthesis Analysis

The synthesis of Benzoin, a precursor to Benzoin hemisuccinate, involves a condensation reaction of benzaldehyde catalyzed by cyanide ion or thiamine . This reaction forms a C−C bond via condensation . The key step is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde . The formerly electrophilic carbonyl carbon becomes nucleophilic .

Molecular Structure Analysis

The Benzoin hemisuccinate molecule contains a total of 40 atoms. There are 18 Hydrogen atoms, 18 Carbon atoms, and 4 Oxygen atoms . A chemical structure of Benzoin hemisuccinate can therefore be written as: C18H18O4 .

Chemical Reactions Analysis

The Benzoin reaction is a cyanide ion catalyzed reaction between two aldehydes . The key step is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde . The formerly electrophilic carbonyl carbon becomes nucleophilic .

Physical and Chemical Properties Analysis

Benzoin hemisuccinate has a molecular weight of 298.34 . Its IUPAC name is 4-(2-oxo-1,2-diphenylethoxy)butanoic acid .

Applications De Recherche Scientifique

Phytochimie et médecine traditionnelle

Le benzoate hémisuccinique, dérivé de la résine des plantes Styrax, contient un riche mélange de constituants chimiques tels que l'acide benzoïque, l'acide cinnamique et leurs dérivés. Ces composés ont été traditionnellement utilisés pour leurs propriétés thérapeutiques. Des recherches ont montré que les extractions brutes de benzoïne présentent des activités pharmacologiques, notamment des propriétés antitumorales, neuroprotectrices, cytotoxiques, antimicrobiennes, anti-inflammatoires et pesticides .

Contrôle de la qualité en médecine à base de plantes

Le profil phytochimique complexe du this compound nécessite des mesures rigoureuses de contrôle de la qualité. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) sont largement utilisées pour l'analyse qualitative et quantitative du benzoïne dans les préparations à base de plantes .

Applications dans l'industrie alimentaire

Dans l'industrie alimentaire, le this compound sert d'exhausteur de goût en raison de ses propriétés aromatiques. Il est utilisé pour conférer un parfum et un goût spécifiques aux produits alimentaires, tirant parti de sa teneur en esters d'acide balsamique .

Industrie cosmétique en tant qu'antioxydant

Les propriétés antioxydantes du this compound en font un ingrédient précieux dans l'industrie cosmétique. Il contribue à préserver la durée de conservation des produits et à protéger la peau du stress oxydatif .

Aromathérapie et fixateur de parfum

Le this compound agit comme un fixateur en aromathérapie, prolongeant la présence de composés volatils dans l'air. Cette propriété est également bénéfique dans la production d'encens et de parfums, où il contribue à retenir le parfum plus longtemps .

Industrie pharmaceutique pour les effets thérapeutiques

La résine a été utilisée en médecine traditionnelle pour traiter les infections respiratoires, l'érythème, la cicatrisation des plaies et la toux. Ses effets phytothérapeutiques sont explorés pour leur incorporation dans les médicaments modernes .

Science des matériaux pour les produits de la chimie quotidienne

Le this compound est utilisé dans l'industrie de la chimie quotidienne pour produire des matériaux qui bénéficient de ses qualités aromatiques et conservatrices. Il est utilisé dans la fabrication de produits ménagers qui nécessitent un parfum agréable et une durée de conservation plus longue .

Mécanisme D'action

Mode of Action

Benzocaine, a related compound, acts as a local anesthetic by preventing the transmission of impulses along nerve fibers and at nerve endings

Biochemical Pathways

Benzoin, a related compound, is known to be involved in an important carbon–carbon bond-forming reaction known as the benzoin condensation . This reaction is traditionally catalyzed by a cyanide ion and results in the formation of benzoin or hydrobenzoin

Result of Action

Benzocaine, a related compound, is used for the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations

Analyse Biochimique

Biochemical Properties

Benzoin hemisuccinate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds via condensation reactions. It interacts with enzymes such as thiamine (vitamin B1), which acts as a catalyst in the benzoin condensation reaction . This reaction involves the conversion of two molecules of benzaldehyde to an alpha-hydroxy ketone, benzoin, which is then further processed to form benzoin hemisuccinate . The interaction between benzoin hemisuccinate and thiamine is crucial for the formation of the final product.

Cellular Effects

Benzoin hemisuccinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cell cycle and gene expression in experimental models . The compound’s impact on cellular metabolism is linked to its role in biochemical reactions, where it facilitates the formation of key intermediates that are essential for cellular function.

Molecular Mechanism

The molecular mechanism of benzoin hemisuccinate involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, such as thiamine, and facilitates the formation of carbon-carbon bonds through condensation reactions . This binding interaction is essential for the catalytic activity of the enzyme and the subsequent formation of benzoin hemisuccinate. Additionally, benzoin hemisuccinate may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoin hemisuccinate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzoin hemisuccinate is relatively stable under controlled conditions, but its degradation can occur if exposed to extreme temperatures or pH levels . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of benzoin hemisuccinate vary with different dosages in animal models. At lower doses, the compound has been shown to facilitate biochemical reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Threshold effects have been identified, indicating that there is a specific dosage range within which benzoin hemisuccinate is effective without causing harm.

Metabolic Pathways

Benzoin hemisuccinate is involved in several metabolic pathways, including those related to the formation of carbon-carbon bonds and the reduction of carbonyl groups . It interacts with enzymes such as thiamine and other cofactors that facilitate these metabolic processes. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, contributing to its overall impact on cellular function.

Transport and Distribution

The transport and distribution of benzoin hemisuccinate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. The distribution of benzoin hemisuccinate is essential for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

Benzoin hemisuccinate is localized within specific subcellular compartments, where it exerts its biochemical activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum. The subcellular localization of benzoin hemisuccinate is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and enzymes.

Propriétés

IUPAC Name |

4-(2-oxo-1,2-diphenylethoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c19-16(20)12-7-13-22-18(15-10-5-2-6-11-15)17(21)14-8-3-1-4-9-14/h1-6,8-11,18H,7,12-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGODCRXAWGHJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

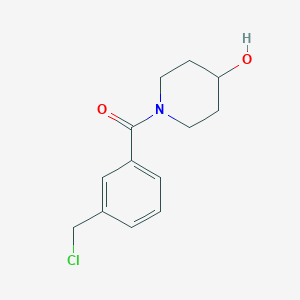

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Chloro-3-nitrophenyl)-N'-(2-[(2-furylmethyl)thio]ethyl)urea](/img/structure/B1620837.png)

![N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline](/img/structure/B1620838.png)

![2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate](/img/structure/B1620842.png)

![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)

![2-[(3-Formyl-2-thienyl)methylidene]malononitrile](/img/structure/B1620856.png)